BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of Methyl 2-
cyano-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3-methylbutanoate is a versatile organic compound with significant potential
in synthetic chemistry, particularly as a building block in the development of novel
pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview
of its physical and chemical properties, detailed experimental protocols for its characterization,
and an exploration of its reactivity and potential applications in drug discovery and
development.

Chemical and Physical Properties

Methyl 2-cyano-3-methylbutanoate, also known by its IUPAC name methyl 2-cyano-3-
methylbutanoate, is a cyanoester with the molecular formula C7H11NO2.[1] Its key physical
and chemical properties are summarized in the tables below. While experimental data for some
properties are limited, computed values provide valuable estimates.

Identification and Nomenclature
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Property Value Source

methyl 2-cyano-3-

UPAC Name methylbutanoate s
CAS Number 52752-25-7 [1]
Molecular Formula C7H11NO:2 [1]
Molecular Weight 141.17 g/mol [1]

INChl=1S/C7H11NO2/c1-
InChl 5(2)6(4-8)7(9)10-3/h5-6H, 1- [1]
3H3

REICVYSXMMFKMB-
InChliKey [1]
UHFFFAOYSA-N

SMILES CC(C)C(C#N)C(=0)0C [1]

Methyl 2-cyano-3-

methylbutyrate, 2-Cyano-3-
Synonyms methylbutanoic acid methyl [1]

ester, Butanoic acid, 2-cyano-

3-methyl-, methyl ester

Physical Properties

Property Value Source
Boiling Point Not available

Melting Point Not available

Density Not available

XLogP3 1.4 [1]

Synthesis and Reactivity

The synthesis of a-cyano esters like Methyl 2-cyano-3-methylbutanoate can be achieved
through various established organic reactions. The reactivity of this compound is primarily
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dictated by the presence of the cyano and ester functional groups, as well as the activated a-
carbon.

Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of Methyl 2-cyano-3-
methylbutanoate is not readily available in the searched literature, its structure suggests that it
can be synthesized via common organic reactions such as the Knoevenagel condensation or
nucleophilic substitution reactions. A plausible synthetic approach is the alkylation of methyl
cyanoacetate with an isopropyl halide.

Logical Synthesis Workflow:

Methyl Cyanoacetate Deprotonation ¢

Enolate SN2 Reaction

|

>
>

Base (e.g., NaH, K2CO3)

Methyl 2-cyano-3-methylbutanoate

Isopropyl Halide (e.g., 2-bromopropane)

Click to download full resolution via product page

Caption: A potential synthetic route to Methyl 2-cyano-3-methylbutanoate.

Chemical Reactivity

The presence of the electron-withdrawing cyano and ester groups makes the a-hydrogen
acidic, allowing for deprotonation and subsequent reactions at this position. Key reactions
include:

» Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-
cyano-3-methylbutanoic acid.[2]
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o Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation,
particularly upon heating.

e Reduction: The cyano and ester groups can be reduced using various reducing agents to
yield amines and alcohols, respectively.

e Michael Addition: The activated a-carbon can act as a nucleophile in Michael addition
reactions.

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of
Methyl 2-cyano-3-methylbutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra with peak assignments are not available in the searched
literature, PubChem indicates the availability of 13C NMR data.[1] Predicted NMR data can
serve as a useful reference.

Expected *H NMR Signals:

A doublet for the two methyl groups of the isopropyl moiety.

A multiplet for the methine proton of the isopropyl group.

A doublet for the a-proton.

A singlet for the methyl ester protons.

Expected 3C NMR Signals:

Signals for the two non-equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropy! group.

A signal for the a-carbon.

A signal for the cyano carbon.
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e Asignal for the carbonyl carbon of the ester.

o Asignal for the methyl carbon of the ester.

Infrared (IR) Spectroscopy

An experimental IR spectrum for Methyl 2-cyano-3-methylbutanoate is not available in the
searched results. However, characteristic absorption bands can be predicted based on its
functional groups:

C=N stretch: A sharp, medium-intensity band around 2250 cm2.

C=0 stretch (ester): A strong, sharp band around 1735-1750 cm~1.

C-O stretch (ester): A strong band in the region of 1000-1300 cm~1.

C-H stretch (alkane): Bands in the region of 2850-3000 cm~1.

Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The mass spectrum
would be expected to show the molecular ion peak (M*) at m/z = 141, along with fragmentation
patterns characteristic of the loss of the methoxy group, the ester group, and cleavage of the

isopropy! group.

Applications in Drug Development and Research

Methyl 2-cyano-3-methylbutanoate serves as a valuable intermediate in the synthesis of
more complex molecules with potential biological activity.[3] The cyano group is a versatile
functional handle that can be transformed into various other groups, making it a key component
in medicinal chemistry.

Role as a Synthetic Intermediate

The compound's structure is a precursor to various biologically relevant scaffolds. For instance,
it can be utilized in the synthesis of substituted amino acids and heterocyclic compounds which
are prevalent in many drug molecules.[3]
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Logical Flow for Drug Discovery Application:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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